Cefotetan - 69712-56-7

Cefotetan

Catalog Number: EVT-459850
CAS Number: 69712-56-7
Molecular Formula: C17H17N7O8S4
Molecular Weight: 575.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefotetan is a cephamycin antibiotic with a broad spectrum of activity against Gram-negative bacteria, some anaerobic bacteria, and streptococci []. It is classified as a second-generation cephalosporin [, , ] and is highly stable to penicillinase and cephalosporinases produced by gram-negative bacteria []. Cefotetan's long elimination half-life allows for a twice-daily dosage schedule []. It exhibits strong antimicrobial activity [, ] and has been used in numerous in vitro and in vivo studies to investigate its efficacy against various bacterial infections, compare its effectiveness to other antibiotics, and understand its pharmacokinetic properties. Notably, cefotetan's interaction with penicillin-binding proteins (PBPs) has been a subject of significant research interest [].

Future Directions
  • Further exploration of cefotetan's potential as a carbapenem-sparing treatment option for infections caused by ESBL-producing Enterobacterales, particularly in light of increasing carbapenem resistance [].
  • Investigation of cefotetan's interaction with hRKIP and its implications for developing novel drugs targeting diseases associated with the Ras/Raf1/MEK/ERK signaling pathway [].
  • Research into the development of more stable cefotetan formulations to address its sensitivity to light, temperature, humidity, oxygen, and pH, potentially improving its shelf life and clinical applicability [].
  • Continued investigation into the mechanisms of cefotetan-induced hemolytic anemia and the development of strategies to mitigate this rare but potentially severe side effect [, ].
Source and Classification

Cefotetan is classified as a beta-lactam antibiotic, specifically a cephamycin. It is recognized for its broad-spectrum activity against both aerobic and anaerobic bacteria, including strains resistant to certain beta-lactamases. The compound is marketed under the brand name Cefotan and is typically administered intravenously or intramuscularly . Its chemical formula is C17H15N7Na2O8S4C_{17}H_{15}N_{7}Na_{2}O_{8}S_{4} with a molecular weight of 619.57 g/mol .

Synthesis Analysis

Cefotetan is synthesized through a series of chemical reactions that involve the modification of cephalosporin precursors. The synthesis generally follows these steps:

  1. Starting Material: The process begins with 7-aminocephalosporanic acid (7-ACA), which serves as the core structure.
  2. Modification: The introduction of various side chains occurs via acylation reactions. The specific side chains are designed to enhance the antibiotic's spectrum of activity and stability against beta-lactamases.
  3. Finalization: The final product is purified through crystallization or chromatography techniques to yield cefotetan in its disodium salt form, suitable for injection.

The synthesis parameters include temperature control, pH adjustments, and reaction times that are optimized to maximize yield and purity .

Molecular Structure Analysis

Cefotetan's molecular structure features a bicyclic core typical of cephalosporins, characterized by:

  • Beta-lactam ring: Essential for its antibacterial activity.
  • Dithiothiazole moiety: Contributes to its stability against beta-lactamases.
  • Methoxy and carbamoyl groups: Enhance solubility and pharmacokinetic properties.

The stereochemistry at key positions (6R, 7S) is crucial for its biological activity . The structural formula can be represented as follows:

Cefotetan Structure  6R 7S 7 4 2 amino 1 carboxy 2 oxoethylidene 1 3 dithietan 2 yl carbonyl amino 7 methoxy 3 1 methyl 1H tetrazol 5 yl thio methyl 8 oxo 5 thia 1 azabicyclo 4 2 0 oct 2 ene 2 carboxylic acid\text{Cefotetan Structure }\text{ 6R 7S 7 4 2 amino 1 carboxy 2 oxoethylidene 1 3 dithietan 2 yl carbonyl amino 7 methoxy 3 1 methyl 1H tetrazol 5 yl thio methyl 8 oxo 5 thia 1 azabicyclo 4 2 0 oct 2 ene 2 carboxylic acid}
Chemical Reactions Analysis

Cefotetan undergoes several chemical reactions relevant to its pharmacological profile:

  1. Hydrolysis: Cefotetan can be hydrolyzed under acidic conditions, leading to the breakdown of the beta-lactam ring, which diminishes its antibacterial efficacy.
  2. Tautomerization: Small amounts of cefotetan may convert to its tautomeric form in plasma and urine, which retains similar antimicrobial activity .
  3. Binding Reactions: Cefotetan binds to penicillin-binding proteins in bacteria, a critical step in its mechanism of action.

These reactions underscore the importance of maintaining stable formulations during storage and administration.

Mechanism of Action

Cefotetan exerts its bactericidal effects primarily by inhibiting bacterial cell wall synthesis. It achieves this by:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefotetan specifically targets PBPs involved in the cross-linking process of peptidoglycan layers in bacterial cell walls.
  • Inhibition of Transpeptidation: This inhibition prevents bacteria from forming rigid cell walls, ultimately leading to cell lysis and death.

The drug's effectiveness against a wide range of both gram-positive and gram-negative organisms makes it a valuable therapeutic agent .

Physical and Chemical Properties Analysis

Cefotetan exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white to pale yellow powder.
  • Solubility: Cefotetan is highly soluble in water, facilitating intravenous administration.
  • pH Range: The pH of freshly reconstituted solutions typically ranges from 4.5 to 6.5 .
  • Protein Binding: Approximately 88% of cefotetan binds to plasma proteins, influencing its distribution and elimination kinetics.

The pharmacokinetics reveal that cefotetan achieves high urinary concentrations following administration, with excretion primarily occurring unchanged via the kidneys .

Applications

Cefotetan is utilized in various clinical settings due to its broad-spectrum activity:

  1. Infections Treatment: It is effective against intra-abdominal infections, gynecological infections, skin and soft tissue infections, and respiratory tract infections caused by susceptible organisms.
  2. Prophylaxis: Cefotetan is often used as prophylactic treatment during surgical procedures to prevent postoperative infections.
  3. Resistance Management: Its resistance to certain beta-lactamases makes it a critical option for treating infections caused by resistant bacterial strains .
Introduction to Cefotetan

Historical Development and Classification of Cephamycin Antibiotics

The cephamycins emerged as a distinct subclass of β-lactam antibiotics following the 1971 discovery of cephamycin C (a natural 7α-methoxycephalosporin) from Streptomyces clavuligerus [8]. This breakthrough represented a significant advancement beyond the foundational cephalosporin C framework, as the 7α-methoxy group conferred exceptional β-lactamase stability against both plasmid-mediated and chromosomal β-lactamases [5] [8]. Pharmaceutical development subsequently focused on semisynthetic modifications to enhance the antimicrobial spectrum and pharmacokinetic properties of these compounds.

Cefotetan, developed by Yamanouchi Pharmaceutical Company, was introduced to the global market through AstraZeneca under brand names including Cefotan® and Apatef® following its initial approval in 1985 [1] [3]. Its development specifically targeted the need for antibiotics with reliable activity against Bacteroides fragilis and other anaerobic pathogens involved in intra-abdominal and gynecologic infections, positioning it within the broader cephamycin subgroup alongside cefoxitin and cefmetazole [5] [8]. This subgroup is frequently classified with second-generation cephalosporins due to similar timelines of development and overlapping spectra, though their chemical structure and anaerobic coverage differ significantly from non-cephamycin second-generation agents like cefuroxime [2] [5].

Table 1: Classification of Key Cephamycin Antibiotics

GenerationClassificationRepresentative AgentsDevelopmental Era
FirstCephalosporinsCefazolin, Cephalexin1960s-1970s
SecondCephamycin SubgroupCefotetan, Cefoxitin, Cefmetazole1980s
ThirdCephalosporinsCeftriaxone, Cefotaxime1980s
FourthCephalosporinsCefepime1990s
FifthCephalosporinsCeftaroline2000s

The historical significance of cephamycins lies primarily in their enhanced anaerobic coverage and stability against degradation by β-lactamase enzymes produced by Bacteroides species, addressing a critical therapeutic gap in managing mixed aerobic-anaerobic infections [5] [8]. While later cephalosporin generations expanded Gram-negative coverage, cephamycins remain clinically relevant for surgical prophylaxis and infections where anaerobic pathogens are suspected or proven [9].

Structural Characteristics and Chemical Classification of Cefotetan

Cefotetan belongs to the 7α-methoxycephem structural family characterized by a methoxy group (-OCH₃) at the 7α position of the cephem nucleus. This modification is responsible for its distinctive resistance to hydrolysis by broad-spectrum β-lactamases [1] [8]. The compound's chemical architecture comprises three critical regions that define its antibacterial activity and pharmacological behavior:

  • Cephem Nucleus Modifications: The presence of a 7α-methoxy group distinguishes cefotetan from conventional cephalosporins. This sterically hinders access of β-lactamase enzymes to the β-lactam ring, significantly enhancing stability against enzymatic degradation [3] [8]. Additionally, the 7β-acyl side chain incorporates a 1,3-dithietane ring linked to an α-aminomalonylcarboxamide moiety, contributing to enhanced Gram-negative penetration and binding affinity to penicillin-binding proteins (PBPs) [6].

  • C-3 Side Chain: At the C-3 position, cefotetan features an N-methylthiotetrazole (NMTT or 1-MTT) side chain [1]. This moiety enhances antibacterial activity against Gram-negative organisms, particularly Enterobacteriaceae and anaerobic bacteria, while contributing to the molecule's pharmacokinetic properties. The structure can be represented as:-CH₂-S-C-N=N-N-CH₃ (tetrazole ring) [3] [6].

  • C-2 Carboxylic Acid: The carboxylic acid group at position 2 is essential for antibacterial activity and facilitates salt formation (disodium salt) for enhanced aqueous solubility in pharmaceutical formulations [3] [9].

Table 2: Key Structural Features of Cefotetan and Their Functional Significance

Structural FeatureChemical GroupFunctional Significance
7α-PositionMethoxy group (-OCH₃)Confers β-lactamase resistance by sterically hindering enzyme access to β-lactam ring
7β-Acyl Side Chain1,3-Dithietane ring + carboxamideEnhances binding to penicillin-binding proteins (PBPs) of Gram-negative bacteria
C-3 Side ChainN-methylthiotetrazole (NMTT)Broadens Gram-negative and anaerobic coverage; influences pharmacokinetics
C-2 PositionCarboxylic acidEssential for antibacterial activity; enables salt formation for parenteral administration
Dihydrothiazine RingBicyclic β-lactam structureCore scaffold providing bactericidal mechanism through PBP inhibition

Cefotetan exists as a disodium salt in pharmaceutical preparations to enhance water solubility for parenteral administration. In solution, it demonstrates pH-dependent stability, with optimal stability observed between pH 4.5-6.5 [9]. The molecule's three-dimensional conformation features cis orientation of hydrogen atoms at C-5 and C-6, and trans configuration of the 1,3-dithietane substituents, which optimizes its interaction with bacterial PBPs [6].

The chemical classification places cefotetan within the cephamycin subgroup of second-generation cephalosporins. Its structural characteristics confer several pharmacological advantages:

  • Extended spectrum: Activity against Gram-positive cocci (including Staphylococcus aureus), Enterobacteriaceae (Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis), and anaerobic bacteria (especially Bacteroides fragilis) [1] [9]
  • β-Lactamase resistance: Stability against common plasmid-mediated β-lactamases (TEM-1, SHV-1) and many chromosomal β-lactamases [5] [8]
  • Pharmacokinetics: High protein binding (88%) and primarily renal excretion (51-81% unchanged in urine) [3]

Regulatory Approvals and Global Market Status

Cefotetan received initial FDA approval in 1985 under the brand name Cefotan®, developed by AstraZeneca [3] [4]. This approval established its indications for treating urinary tract, lower respiratory tract, skin and soft tissue, gynecologic, intra-abdominal, and bone/joint infections caused by susceptible organisms [9]. The subsequent regulatory history witnessed significant developments:

  • Patent Expirations and Generic Entry: Following patent expiration, multiple generic versions entered the market. Notable was Teligent's FDA approval in 2015 for a supplemental New Drug Application (sNDA), addressing critical drug shortages through relaunch in early 2016 [4]. This approval marked the first product from Teligent's portfolio of discontinued NDAs acquired from AstraZeneca.

  • International Regulatory Status: Cefotetan maintains approval in multiple global markets, including Japan (originally developed by Yamanouchi), Europe, and other regions under various brand names including Apatef® and Yamatetan® [1] [3]. The European Medicines Agency (EMA) approval followed FDA authorization with similar indications.

Table 3: Regulatory and Market Status Milestones for Cefotetan

YearRegulatory/Market EventSignificance
1985Initial FDA approval (Cefotan® - AstraZeneca)Market introduction for multiple bacterial infections
1990sPatent expirationGeneric manufacturers enter market
2015Teligent FDA approval for sNDAAddressed critical shortage; relaunched in 2016
2019Listed in WHO Essential Medicines List (Complementary)Recognition as clinically important antimicrobial
PresentAvailable in >70 countries through partnershipsExpanded access agreements with GARDP and CHAI

The global cephalosporin market, valued at USD 19.38 billion in 2023, is projected to grow at a compound annual growth rate (CAGR) of 2.94% through 2030 [2]. Within this market, second-generation cephalosporins, including cefotetan, hold the largest market share (2023 data), driven by their clinical utility in respiratory infections and surgical prophylaxis [2]. This segment growth is further propelled by increasing incidence of bronchiolitis and pneumonia globally.

Regional market dynamics reveal distinct patterns:

  • North America: Dominates the market (2023) with presence of major generic manufacturers including AbbVie Inc., Merck & Co. Inc., and Lupin offering competitive pricing [2].
  • Asia-Pacific: Expected to witness the fastest CAGR (2023-2030) due to rising respiratory infections and increasing healthcare expenditure [2].
  • Supply Chain Developments: Strategic collaborations like the 2022 agreement between Shionogi & Co., GARDP (Global Antibiotic R&D Partnership), and CHAI (Clinton Health Access Initiative) expanded access to cephalosporins, including cefotetan analogs, in approximately 70% of countries worldwide [2].

The manufacturing landscape features global API suppliers including ACS Dobfar (Italy), Farmabios (Italy), and LGM Pharma (USA), with production facilities primarily located in Europe and North America [7] [10]. Cefotetan API (Active Pharmaceutical Ingredient) is manufactured under strict GMP (Good Manufacturing Practice) compliance with certifications including Certificate of Suitability (CEP), US DMF (Drug Master File), and comprehensive quality control documentation [7] [10]. The global supplier network ensures stable availability despite periodic shortages, with minimum order quantities (MOQ) varying by supplier and production capabilities.

Properties

CAS Number

69712-56-7

Product Name

Cefotetan

IUPAC Name

(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C17H17N7O8S4

Molecular Weight

575.6 g/mol

InChI

InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t13?,15-,17+/m1/s1

InChI Key

SRZNHPXWXCNNDU-RHBCBLIFSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O

Synonyms

Apacef
Apatef
Cefotan
Cefotetan
Cefotetan Disodium
Cefotetan Disodium Salt
Ceftotan
Disodium Salt, Cefotetan
Disodium, Cefotetan
ICI 156834
ICI-156834
ICI156834
Salt, Cefotetan Disodium
YM 09330
YM-09330
YM09330

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.